molecular formula C31H27ClN2O3 B408522 N-[1-(4-chlorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-methoxy-N-phenylbenzamide CAS No. 332074-39-2

N-[1-(4-chlorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-methoxy-N-phenylbenzamide

Cat. No.: B408522
CAS No.: 332074-39-2
M. Wt: 511g/mol
InChI Key: OTZIMJZFCYQYBY-UHFFFAOYSA-N
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Description

N-[1-(4-chlorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-methoxy-N-phenylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chlorobenzoyl group, a methoxy group, and a phenylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-methoxy-N-phenylbenzamide typically involves multiple steps. One common method involves the acylation of 4-chlorobenzoyl chloride with a suitable amine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-methoxy-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

N-[1-(4-chlorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-methoxy-N-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-hydroxy-N-methylacetamide
  • 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid

Uniqueness

N-[1-(4-chlorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-methoxy-N-phenylbenzamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

332074-39-2

Molecular Formula

C31H27ClN2O3

Molecular Weight

511g/mol

IUPAC Name

N-[1-(4-chlorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-4-methoxy-N-phenylbenzamide

InChI

InChI=1S/C31H27ClN2O3/c1-21-20-29(27-10-6-7-11-28(27)33(21)30(35)22-12-16-24(32)17-13-22)34(25-8-4-3-5-9-25)31(36)23-14-18-26(37-2)19-15-23/h3-19,21,29H,20H2,1-2H3

InChI Key

OTZIMJZFCYQYBY-UHFFFAOYSA-N

SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)N(C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)OC

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)N(C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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